N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds with structural similarities, specifically those containing imidazole rings and various substituents, have been synthesized and evaluated for their anticonvulsant properties. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown activity against seizures induced by maximal electroshock (MES). The presence of methoxy, methyl, nitro, and chloro substituents influences their activity, highlighting the significance of structural modifications in designing compounds with potential therapeutic applications (Aktürk et al., 2002).
Antitumor Activity
New derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity. Compounds incorporating benzothiazole and imidazole structures, similar to the query molecule, have been found to possess considerable anticancer activity against various cancer cell lines. This suggests that the structural framework of the query compound could be explored for potential antitumor applications (Yurttaş et al., 2015).
Antimicrobial Activity
Derivatives of similar structural classes have been evaluated for their antimicrobial efficacy. For instance, thiophene and thiazole derivatives have been synthesized and assessed for their potential as antimicrobial agents, suggesting that the compound could also be explored for such activities. The structural elements present in these compounds, such as the imidazole ring and various substituents, contribute to their bioactivity, indicating a research pathway for the compound of interest (Sah et al., 2014).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-5-3-2-4-6-20)31-16-23(29)27-19-11-9-18(25)10-12-19/h2-15H,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZRJVNCKQYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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